Umbralisib tosylate is manufactured by Alembic Pharmaceuticals Limited, which has developed a multi-generational synthesis process for this compound. The classification of umbralisib tosylate as a small molecule reflects its structural characteristics and functional properties, which are essential for its therapeutic applications in oncology .
The synthesis of umbralisib tosylate involves the reactive crystallization of umbralisib free base with p-toluenesulfonic acid in ethyl acetate. The process can be summarized as follows:
This method allows for the efficient production of umbralisib tosylate while maintaining the integrity of its chemical structure.
The molecular formula of umbralisib tosylate is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a complex structure that includes multiple functional groups contributing to its pharmacological activity.
Key structural details include:
Umbralisib tosylate undergoes various chemical reactions that are significant for its activity as a kinase inhibitor. Key reactions include:
These reactions are essential for understanding how umbralisib tosylate functions at the molecular level.
Umbralisib tosylate exerts its pharmacological effects primarily through the inhibition of phosphoinositide 3-kinase delta and casein kinase 1 epsilon. The mechanism can be described as follows:
The selectivity of umbralisib tosylate for its targets contributes to its therapeutic efficacy while minimizing off-target effects.
Umbralisib tosylate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and stability assessments.
Umbralisib tosylate has significant applications in clinical settings:
Umbralisib tosylate (C~38~H~32~F~3~N~5~O~6~S) achieves its distinctive dual kinase inhibition profile through strategic incorporation of fluorinated heterocyclic systems and a flavone-containing biaryl scaffold. The molecule selectively targets PI3Kδ (K~d~ = 6.2 nM) over other PI3K isoforms (K~d~ >1,400 nM for PI3Kγ; >10,000 nM for PI3Kα/β) and concurrently inhibits casein kinase-1-ε (CK1ε, EC~50~ = 6.0 µM) [1] [8]. This selectivity arises from:
A representative 12-step synthesis begins with ortho-fluorination of chromenone precursor 215 (2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one), followed by hydroxylation to yield intermediate 216 (64% yield). Subsequent oxidation generates ketone 217 (71% yield), setting the stage for chiral induction [1].
The stereogenic center at the C-1 ethyl substituent linking the flavone and pyrazolopyrimidine moieties is critical for target engagement efficiency. Chirality is introduced via:
The (S)-configuration at this chiral center optimizes binding pocket occupancy in PI3Kδ, with molecular modeling confirming a 40% increase in van der Waals contacts versus the (R)-isomer [1] [6].
The isopropyloxy-biphenyl subunit (222) is constructed via sequential palladium-catalyzed reactions:
Table 1: Palladium-Catalyzed Synthesis of Biphenyl Fragment 222
Step | Reaction | Conditions | Catalyst/Additives | Yield |
---|---|---|---|---|
1 | Etherification | 4-Bromo-2-fluorophenol (223) + isopropyl alcohol | DIAD, PPh~3~ | 99% |
2 | Borylation | Intermediate 224 + bis(pinacolato)diboron (197) | PdCl~2~(dppf), N~2~ atmosphere | 99% |
3 | Suzuki-Miyaura | Pinacol ester 225 + heteroaryl bromide 226 | Pd(PPh~3~)~4~, N~2~ atmosphere | 26% |
The Suzuki-Miyaura coupling in step 3 represents the primary yield-limiting step. Recent advances in aqueous micellar catalysis (e.g., ppm Pd nanoparticles with designer surfactants) offer potential improvements by enhancing reagent solubility and catalyst turnover [4] [10]. Alternative approaches include Negishi couplings of alkyl zinc reagents under Pd/PCy~3~ catalysis, which tolerate unactivated aryl chlorides and tosylates in NMP/THF at 80°C [2].
The final assembly involves convergent coupling of the flavone (221) and biphenyl (222) fragments under Mitsunobu conditions (DIAD/PPh~3~), yielding umbralisib free base at only 20% yield. Key optimization challenges include:
Table 2: Yield Analysis in Umbralisib Synthesis
Intermediate | Reaction | Yield | Primary Limitation |
---|---|---|---|
216 | Hydroxylation of 215 | 64% | Steric hindrance at C-1 |
220 | Mitsunobu esterification | 86% | Competitive elimination |
222 | Suzuki-Miyaura coupling | 26% | Heteroaryl bromide reactivity |
Umbralisib | Fragment coupling | 20% | Nucleophile sensitivity |
Critical improvements focus on:
These strategies collectively address the inherent instability of the pyrazolo[3,4-d]pyrimidine core under prolonged heating, which historically limited overall yields to <5% in early routes [1] [6]. The optimized sequence exemplifies modern heterocyclic synthesis philosophy, where yield optimization balances atom economy with functional group compatibility in fluorinated pharmaceutical architectures [3] [5].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0